molecular formula C17H21ClN2O B10865873 5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide

5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide

Cat. No.: B10865873
M. Wt: 304.8 g/mol
InChI Key: RXHDUUDIWQDZFX-UHFFFAOYSA-N
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Description

5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide involves several steps. One common method includes the reaction of 5-chloro-1,3-dimethylindole-2-carboxylic acid with cyclohexylamine under specific conditions. The reaction typically requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit specific enzymes or receptors involved in disease pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

5-chloro-N-cyclohexyl-1,3-dimethylindole-2-carboxamide

InChI

InChI=1S/C17H21ClN2O/c1-11-14-10-12(18)8-9-15(14)20(2)16(11)17(21)19-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,19,21)

InChI Key

RXHDUUDIWQDZFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NC3CCCCC3

Origin of Product

United States

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